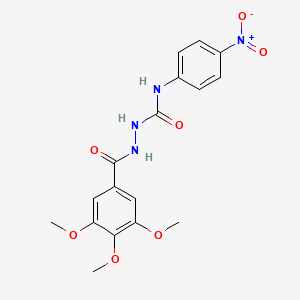![molecular formula C20H16ClFN2O3S B4114294 N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4114294.png)
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for the transport of chloride ions across cell membranes, and its dysfunction results in the development of cystic fibrosis (CF). CF is a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTR-Inhibitor-172 has been extensively studied for its potential as a therapeutic agent for CF and other diseases that involve CFTR dysfunction.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 targets the ATP-binding site of the N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide protein, which is responsible for the regulation of chloride ion transport across cell membranes. By binding to this site, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 inhibits the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, resulting in the reduction of chloride ion transport. This mechanism of action has been extensively studied in vitro and in vivo, and it has been shown to be effective in improving N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in CF cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been shown to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo, resulting in the restoration of chloride ion transport across cell membranes. This restoration of function has been shown to improve various physiological parameters, including airway surface liquid volume, mucus clearance, and bacterial clearance. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been shown to reduce inflammation and improve lung function in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has several advantages for lab experiments, including its specificity for N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and its ability to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo. However, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has some limitations, including its potential for off-target effects and its limited solubility in water.
Future Directions
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has several potential future directions, including its development as a therapeutic agent for CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 may be used as a tool for studying the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in various cell types. Future research may focus on improving the specificity and efficacy of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172, as well as developing new compounds that target N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function. Overall, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has significant potential for improving the treatment of CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been extensively studied for its potential as a therapeutic agent for CF and other diseases that involve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide dysfunction. It has been shown to improve N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide function in vitro and in vivo, and it has been tested in preclinical studies for its efficacy in treating CF. Additionally, N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide-Inhibitor-172 has been studied for its potential as a tool for studying the function of N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in various cell types.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-24(28(26,27)15-7-3-2-4-8-15)19-10-6-5-9-16(19)20(25)23-14-11-12-18(22)17(21)13-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKWACOZRGETEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4114223.png)
![N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114229.png)
![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4114239.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114241.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4114264.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)
![N-(2-methoxyethyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4114307.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4114313.png)